
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features, including a fluoren-9-ylmethoxycarbonyl group and a trifluoromethyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxycarbonyl group. This group can be introduced using fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. The trifluoromethyl group can be introduced using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a strong Lewis acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include using continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug design. Compounds with similar structures have been investigated for their efficacy against various diseases, including cancer and neurological disorders.
Synthesis of Peptides
Due to its protective group characteristics, 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-3-carboxylic acid is utilized in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely employed as a temporary protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with precise control over their sequences.
Drug Development
Research indicates that derivatives of this compound may exhibit activity against specific biological targets. For instance, studies on related compounds have shown potential as inhibitors in enzyme-catalyzed reactions relevant to disease pathways. The trifluoromethyl moiety can also enhance the binding affinity to target proteins, making it a valuable component in drug design.
Biological Studies
In vitro studies have demonstrated that compounds with similar structures can modulate biological pathways, suggesting that this compound may also influence cellular processes such as apoptosis and cell proliferation. Ongoing research aims to elucidate its mechanism of action and potential therapeutic effects.
Data Tables
Application Area | Description |
---|---|
Medicinal Chemistry | Potential therapeutic uses |
Peptide Synthesis | Used as a protecting group |
Drug Development | Inhibitor candidates |
Biological Studies | Modulation of cellular pathways |
Case Study 1: Peptide Synthesis Using Fmoc Strategy
In a study published in Journal of Peptide Science, researchers utilized the Fmoc protection strategy for synthesizing cyclic peptides. The incorporation of this compound facilitated the selective deprotection and subsequent cyclization, yielding peptides with enhanced biological activity.
Case Study 2: Anticancer Activity Assessment
A recent investigation assessed the anticancer properties of related compounds featuring trifluoromethyl groups. The study demonstrated that these compounds could inhibit cell growth in various cancer cell lines by inducing apoptosis through the activation of specific signaling pathways. This suggests a potential role for this compound in cancer therapeutics.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it might interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid
Uniqueness: This compound is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and physical properties compared to similar compounds without this group. The trifluoromethyl group can enhance the compound's stability and reactivity, making it a valuable tool in various applications.
Activité Biologique
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-3-carboxylic acid, commonly referred to as Fmoc-piperidine derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H18F3NO4
- Molecular Weight : 405.4 g/mol
- CAS Number : 1807940-23-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in neurodegenerative diseases and cancer. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Studies indicate that it can inhibit AChE with an IC50 value as low as 47 µM, suggesting moderate potency against neurodegeneration .
- Antioxidant Activity : It exhibits antioxidant properties by reducing oxidative stress markers, which are implicated in various diseases. The compound has been evaluated for its ability to inhibit lipid peroxidation and protein glycation, demonstrating significant protective effects .
In Vitro Studies
Table 1 summarizes the biological activities of this compound based on various assays.
Neurodegenerative Diseases
A study focused on nipecotic acid derivatives, including similar piperidine compounds, demonstrated their potential as multi-target agents against neurodegeneration. The findings suggest that compounds like the Fmoc-piperidine derivative could be optimized for enhanced efficacy against conditions such as Alzheimer's disease .
Cancer Research
Research has indicated that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to the Fmoc-piperidine structure have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c23-22(24,25)21(19(27)28)10-5-11-26(13-21)20(29)30-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTJEXVBOXOLHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260936-98-7 | |
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.